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Compound of Interest

Compound Name: 2-Methyl-4-heptanone

Cat. No.: B1210533 Get Quote

An In-depth Technical Guide to the IUPAC Nomenclature and Isomerism of 2-Methyl-4-
heptanone

Introduction to IUPAC Nomenclature of Ketones
In organic chemistry, a ketone is a compound containing a carbonyl group (C=O) bonded to

two other carbon atoms.[1] The International Union of Pure and Applied Chemistry (IUPAC) has

established a systematic method for naming ketones to ensure clarity and consistency in

scientific communication.

The fundamental rules for naming ketones are as follows:

Identify the Parent Alkane: The longest continuous carbon chain that contains the carbonyl

carbon is identified. The name of this alkane forms the base of the ketone's name.

Apply the Suffix: The "-e" suffix of the parent alkane is replaced with the suffix "-one".[2][3]

Number the Carbon Chain: The chain is numbered starting from the end that gives the

carbonyl carbon the lowest possible locant (position number).[2] This position is indicated by

a number before the "-one" suffix (e.g., propan-2-one).

Identify and Name Substituents: Any alkyl groups or other substituents attached to the parent

chain are named and their positions are indicated by numbers. Substituents are listed

alphabetically in the final name.
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Analysis of 2-Methyl-4-heptanone
The name "2-Methyl-4-heptanone" (or the IUPAC preferred 2-methylheptan-4-one) can be

deconstructed to determine its chemical structure.

-heptan-: Indicates a seven-carbon parent chain.

-4-one: Specifies a ketone with the carbonyl group located at the fourth carbon atom.

2-methyl-: Denotes a methyl group (CH₃) attached to the second carbon atom of the parent

chain.

The carbon at position 2 is a chiral center because it is bonded to four different groups: a

hydrogen atom, a methyl group, a -CH₂-CH₃ group, and a -CH₂-C(=O)- group. Consequently,

2-Methyl-4-heptanone exists as a pair of enantiomers: (R)-2-methylheptan-4-one and (S)-2-

methylheptan-4-one.

Caption: IUPAC Naming Workflow for 2-Methyl-4-heptanone.

Isomers of 2-Methyl-4-heptanone
Isomers are molecules that have the same molecular formula but different structural

arrangements. The molecular formula for 2-Methyl-4-heptanone is C₈H₁₆O. Its isomers can be

categorized into constitutional isomers and stereoisomers.

Constitutional Isomers
Constitutional (or structural) isomers differ in the connectivity of their atoms.

Positional Isomers: These isomers have the same carbon skeleton and the same functional

group, but the position of the functional group or substituent differs.

Moving the carbonyl group: 2-Methylheptan-3-one

Moving the methyl group: 3-Methylheptan-4-one, 5-Methylheptan-4-one, 6-Methylheptan-

4-one

Skeletal Isomers: These isomers have different carbon skeletons. The arrangement of

carbon atoms in the chain is altered.
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Octanones: Octan-2-one, Octan-3-one, Octan-4-one

Dimethylhexanones: 3,3-Dimethylhexan-2-one, 5-Methyl-3-heptanone

Functional Group Isomers: These isomers have the same molecular formula but different

functional groups. The most common functional group isomers of ketones are aldehydes.

Aldehydes: Octanal, 2-Methylheptanal, 2-Ethylhexanal

Stereoisomers
Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial

arrangement of atoms.

Enantiomers: As noted, 2-Methyl-4-heptanone possesses a chiral center at C2, leading to a

pair of non-superimposable mirror images known as enantiomers ((R) and (S) forms). Many

of its isomers, such as 2-methylheptan-3-one and 5-methyl-3-heptanone, are also chiral and

exist as enantiomeric pairs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1210533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomers of C₈H₁₆O

Constitutional Isomers Stereoisomers

Positional Skeletal Functional Group Enantiomers

e.g., 2-Methylheptan-3-one
5-Methylheptan-4-one

e.g., Octan-2-one
5-Methyl-3-heptanone

e.g., Octanal
2-Methylheptanal

e.g., (R)-2-Methylheptan-4-one
(S)-2-Methylheptan-4-one

Click to download full resolution via product page

Caption: Isomer Classification for Ketones with Formula C₈H₁₆O.

Physical Properties of Selected Isomers
Quantitative data for 2-Methyl-4-heptanone and several of its isomers are summarized below

for comparative analysis.
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Compound Name CAS Number
Molecular Weight (
g/mol )

Boiling Point (°C)

2-Methyl-4-heptanone 626-33-5 128.21 155[4][5]

Octan-2-one 111-13-7 128.21 173

Octan-3-one 106-68-3 128.21 167-168

5-Methyl-3-heptanone 541-85-5 128.21 157-158

4-Methyl-2-heptanone 6137-06-0 128.21 163-165

Experimental Protocols
Synthesis of 2-Methyl-4-heptanone
A common and effective method for synthesizing 2-methyl-4-heptanone involves a two-step

process: a Grignard reaction followed by oxidation.[6][7] This procedure provides a high yield

and avoids some of the separation difficulties found in other synthetic routes.[6][7]

Step 1: Grignard Reaction to form 2-Methyl-4-heptanol

Apparatus Setup: All glassware (a three-necked flask, dropping funnel, condenser) must be

thoroughly dried in an oven (e.g., at 80°C overnight) and assembled under a nitrogen

atmosphere to exclude moisture.[7]

Grignard Reagent Preparation: Activated magnesium turnings (e.g., 1.9 g, 78 mmol) and a

few crystals of iodine are placed in the reaction flask.[7] A solution of 1-chloro-2-

methylpropane (e.g., 4.81 g, 52.0 mmol) in anhydrous diethyl ether (30 mL) is added

dropwise from the funnel at a rate that maintains a gentle reflux.[7] The use of a primary alkyl

halide like 1-chloro-2-methylpropane minimizes unwanted coupling side reactions.[6]

Reaction with Aldehyde: After the Grignard reagent has formed, the solution is cooled. A

solution of butanal (e.g., 2.40 g, 33.3 mmol) in anhydrous ether (10 mL) is added dropwise

with stirring.[7] The mixture is then refluxed for an additional 20-30 minutes to ensure the

reaction goes to completion.[7]
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Workup: The reaction is carefully quenched by the dropwise addition of water (5 mL),

followed by 5% aqueous HCl (35 mL).[7] The ether layer, containing the product 2-methyl-4-

heptanol, is separated, washed, dried, and the solvent is removed to yield the secondary

alcohol.

Step 2: Oxidation of 2-Methyl-4-heptanol to 2-Methyl-4-heptanone

Oxidizing Solution: An oxidizing solution is prepared. A common method is adding the

alcohol (e.g., 2.00 g, 0.015 mol) dropwise to a stirred solution of sodium dichromate (3.2 g,

0.01 mol) in dilute sulfuric acid (2 mL concentrated H₂SO₄ in 20 mL water).[6][7]

Reaction: The mixture is stirred at room temperature for approximately 1.5 hours.[6][7]

Extraction and Purification: Diethyl ether is added to the mixture. The ether layer is washed

with 1 N aqueous NaOH, followed by water, and then dried over anhydrous sodium sulfate.

[6][7] The ether is removed by distillation, and the remaining liquid, 2-methyl-4-heptanone,

can be further purified by fractional distillation.[6]

Spectroscopic Identification Protocol
The structure of the synthesized ketone can be confirmed using a combination of spectroscopic

methods.

Infrared (IR) Spectroscopy:

Prepare a neat sample of the liquid product between two salt (NaCl or KBr) plates.

Acquire the IR spectrum.

A strong, sharp absorption peak should be observed in the region of 1710-1715 cm⁻¹ for a

saturated aliphatic ketone, which is characteristic of the C=O carbonyl stretch.[1][8][9] The

absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete oxidation of the

alcohol precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃) in an NMR

tube.
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¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A characteristic signal in the

downfield region of 200-215 ppm is definitive evidence of a ketone carbonyl carbon.[1][10]

¹H NMR: Acquire the ¹H NMR spectrum. Protons on the carbons adjacent (alpha) to the

carbonyl group (positions 3 and 5) will be deshielded and appear in the 2.0-2.5 ppm

region.[9] The signals for the various methyl and methylene groups can be assigned

based on their chemical shift, integration, and splitting patterns (multiplicity).

Mass Spectrometry (MS):

Introduce a sample into the mass spectrometer, typically via Gas Chromatography (GC-

MS) for pure samples.

Acquire the electron ionization (EI) mass spectrum.

The molecular ion peak (M⁺) should be observable, confirming the molecular weight of

128.21 g/mol .[11]

Look for characteristic fragmentation patterns of ketones, such as α-cleavage (cleavage of

the bond between the carbonyl carbon and an adjacent carbon), which can help confirm

the positions of substituents.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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